molecular formula C26H20BrNO4 B2734775 (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one CAS No. 392252-55-0

(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Katalognummer: B2734775
CAS-Nummer: 392252-55-0
Molekulargewicht: 490.353
InChI-Schlüssel: DERFKKXDWKCIOV-XYOKQWHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a quinolin-2(1H)-one derivative featuring a bromine substituent at position 6, a phenyl group at position 4, and a (2,5-dimethoxyphenyl)acryloyl moiety at position 3. Its synthesis involves a Claisen-Schmidt condensation reaction between a precursor (e.g., 6-bromo-3-acetyl-4-phenylquinolin-2(1H)-one) and 2,5-dimethoxybenzaldehyde under basic conditions, as described in studies on mTOR-independent autophagy activators for neurodegenerative diseases .

Eigenschaften

CAS-Nummer

392252-55-0

Molekularformel

C26H20BrNO4

Molekulargewicht

490.353

IUPAC-Name

6-bromo-3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H20BrNO4/c1-31-19-10-13-23(32-2)17(14-19)8-12-22(29)25-24(16-6-4-3-5-7-16)20-15-18(27)9-11-21(20)28-26(25)30/h3-15H,1-2H3,(H,28,30)/b12-8+

InChI-Schlüssel

DERFKKXDWKCIOV-XYOKQWHBSA-N

SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one belongs to the class of quinolines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure

The molecular formula for (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one can be represented as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O₃
  • Molecular Weight : 396.26 g/mol

The compound features a quinoline core with a bromine atom and a methoxy-substituted phenyl group, contributing to its unique chemical properties.

Synthesis

The synthesis of (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves multi-step reactions that include the formation of the quinoline structure followed by the introduction of functional groups. Key steps may include:

  • Formation of the Quinoline Backbone : Utilizing starting materials such as aniline derivatives and appropriate reagents to construct the quinoline framework.
  • Bromination : Introducing the bromine atom at the 6-position using brominating agents.
  • Acrylation : Attaching the 3-(2,5-dimethoxyphenyl)acryloyl group through a coupling reaction.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.7Induction of apoptosis
A549 (Lung)12.4Inhibition of cell proliferation
MCF-7 (Breast)18.9Cell cycle arrest in G2/M phase

These results suggest that the compound may exert its anticancer effects by modulating apoptotic pathways and inhibiting key cell cycle regulators.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH radical scavenging assay:

Concentration (µg/mL)% Inhibition
1025
5045
10075

The results indicate that higher concentrations lead to increased radical scavenging activity, suggesting its potential as a natural antioxidant agent.

The precise mechanism through which (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Apoptosis Induction : The compound may activate caspases and other apoptotic markers leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It may interfere with cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
  • Antioxidant Defense Modulation : By scavenging free radicals, it could enhance cellular defense mechanisms against oxidative stress.

Study on Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of several quinoline derivatives, including (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines while showing minimal toxicity towards normal cells.

Clinical Relevance

Although still in preclinical stages, the promising results from laboratory studies indicate potential pathways for further development into therapeutic agents for cancer treatment. The structural similarities with known anticancer agents suggest that it could serve as a lead compound for drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

  • Acryloyl Substituents : The 2,5-dimethoxyphenyl group in the target compound introduces steric bulk and electron-donating methoxy groups, contrasting with electron-deficient substituents like 3-nitrophenyl or heterocyclic benzimidazole .
  • Synthesis : Most derivatives are synthesized via Claisen-Schmidt or aldol condensations, emphasizing the scaffold’s adaptability .
Table 2: Reported Activities of Analogous Compounds
Compound Reported Activity Notes References
(E)-6-Chloro-3-(3-(1H-benzimidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one Dual AKT/NF-κB inhibition (melanoma) IC₅₀ values not provided; moderate yield
(E)-6-Chloro-3-(3-(4-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one Intermediate for pyrazoline derivatives High yield (92%); no direct activity
Curcumin analogs with cyclopentanone/cyclohexanone cores Antioxidant, ACE, and tyrosinase inhibition Methoxy/hydroxy groups critical for activity

SAR Insights :

  • Heterocyclic Moieties : Benzimidazole-containing derivatives (e.g., BI-69A11) show promise in oncology, likely due to improved target engagement .
  • Halogen Effects : Chlorine analogs are more prevalent in cytotoxicity studies, but bromine’s larger size may alter binding kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.